Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl-
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Overview
Description
Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- is an organic compound belonging to the class of aminobenzoic acids and derivatives. It is characterized by the presence of an amine group attached to the benzene moiety, which is further connected to a pyridine ring.
Preparation Methods
The synthesis of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- typically involves the reaction of 2-aminopyridine with p-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .
Chemical Reactions Analysis
Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the amine group.
Scientific Research Applications
Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- can be compared with other similar compounds such as:
2-(p-Aminobenzamido)pyridine: Shares a similar structure but lacks the additional methyl groups.
4-Amino-N-(pyridin-2-yl)benzamide: Another related compound with slight structural differences.
Benzamide derivatives: A broader class of compounds with varying substituents on the benzamide moiety.
Properties
CAS No. |
36845-10-0 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
4-amino-N-(4,6-dimethylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,15H2,1-2H3,(H,16,17,18) |
InChI Key |
FEWVYFMOKCOJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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